(2-((2-chloro-6-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-(morpholinosulfonyl)phenyl)methanone
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Description
The compound appears to contain several functional groups and structural motifs common in organic chemistry . These include a chloro-fluorobenzyl group, a thioether linkage, an imidazole ring, and a morpholinosulfonyl phenyl group . Each of these components could confer specific chemical properties and reactivities.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its constituent atoms and the bonds between them . The presence of the imidazole ring, a heterocycle with both nitrogen and sulfur atoms, could impart interesting electronic properties .Chemical Reactions Analysis
Again, without specific information, it’s hard to predict the exact chemical reactions this compound might undergo. The reactivity of the compound would be influenced by the electron-rich imidazole ring and the electron-withdrawing sulfonyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of polar functional groups could make it soluble in polar solvents .Safety And Hazards
Future Directions
properties
IUPAC Name |
[2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-morpholin-4-ylsulfonylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClFN3O4S2/c22-18-2-1-3-19(23)17(18)14-31-21-24-8-9-26(21)20(27)15-4-6-16(7-5-15)32(28,29)25-10-12-30-13-11-25/h1-7H,8-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROAPBVCWKOBTLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=C(C=CC=C2Cl)F)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClFN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-((2-chloro-6-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-(morpholinosulfonyl)phenyl)methanone |
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